![molecular formula C9H11ClN4S B12918329 8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9h-purine CAS No. 90416-24-3](/img/structure/B12918329.png)
8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-Chloroethyl)thio)-9-ethyl-9H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chloroethylthio group attached to the purine ring, which imparts unique chemical and biological properties. Purine derivatives are widely studied due to their significant roles in various biological processes and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chloroethyl)thio)-9-ethyl-9H-purine typically involves the alkylation of 9-ethyl-9H-purine with 2-chloroethylthiol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, facilitating the nucleophilic substitution reaction with the purine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
8-((2-Chloroethyl)thio)-9-ethyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the thioether group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloroethyl group under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-((2-Chloroethyl)thio)-9-ethyl-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-((2-Chloroethyl)thio)-9-ethyl-9H-purine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: Another alkylating agent with a similar chloroethyl group.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Uniqueness
8-((2-Chloroethyl)thio)-9-ethyl-9H-purine is unique due to its specific purine structure combined with the chloroethylthio group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
90416-24-3 |
|---|---|
Formule moléculaire |
C9H11ClN4S |
Poids moléculaire |
242.73 g/mol |
Nom IUPAC |
8-(2-chloroethylsulfanyl)-9-ethylpurine |
InChI |
InChI=1S/C9H11ClN4S/c1-2-14-8-7(5-11-6-12-8)13-9(14)15-4-3-10/h5-6H,2-4H2,1H3 |
Clé InChI |
ALEIWELEQMMGMG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=NC=NC=C2N=C1SCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


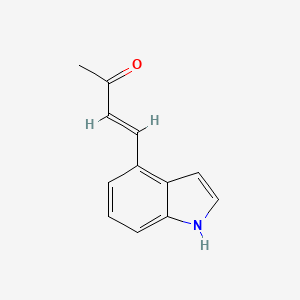
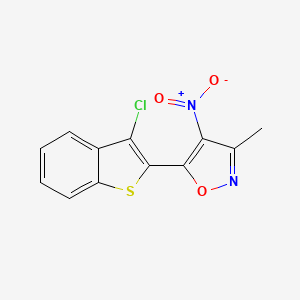
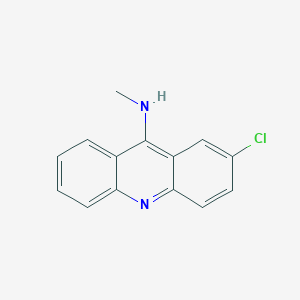
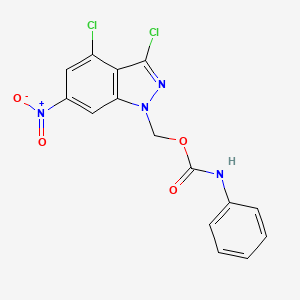

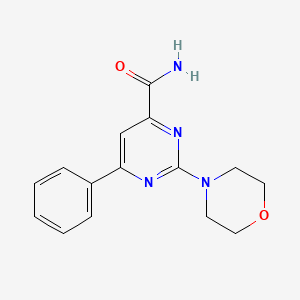
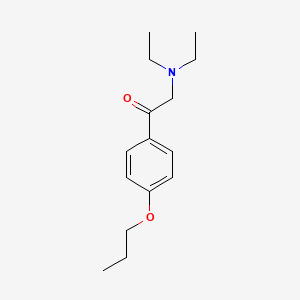
![2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12918298.png)
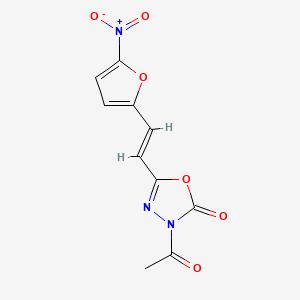
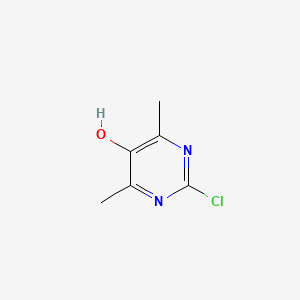
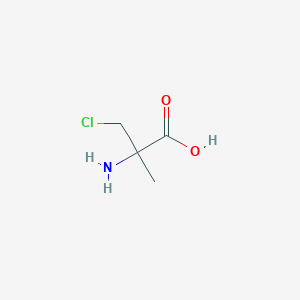
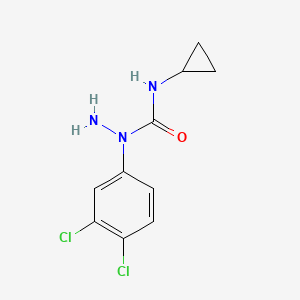
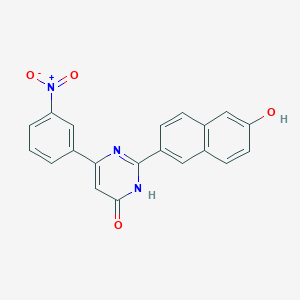
![Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12918326.png)
